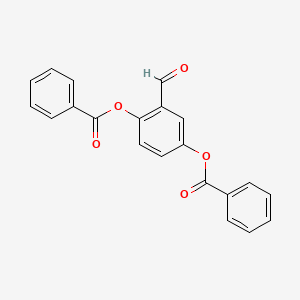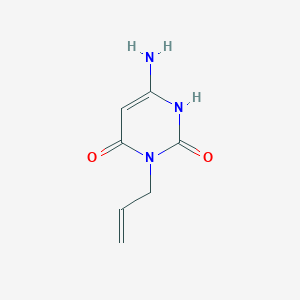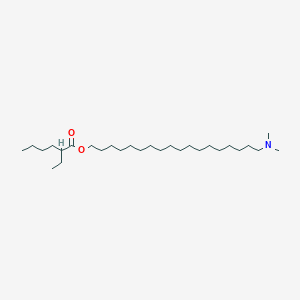![molecular formula C8H14N4O10 B14283435 1-[(2,2-Dinitropropoxy)methoxy]-2,2-dinitrobutane CAS No. 134127-98-3](/img/structure/B14283435.png)
1-[(2,2-Dinitropropoxy)methoxy]-2,2-dinitrobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,2-Dinitropropoxy)methoxy]-2,2-dinitrobutane is a complex organic compound characterized by the presence of multiple nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,2-Dinitropropoxy)methoxy]-2,2-dinitrobutane typically involves the nitration of precursor compounds. One common method is the nitration of 2,2-dinitropropane with nitric acid in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the precursor compounds are subjected to nitration under optimized conditions. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2,2-Dinitropropoxy)methoxy]-2,2-dinitrobutane undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form more reactive intermediates.
Reduction: Reduction of the nitro groups can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amines, while oxidation can produce more highly oxidized nitro compounds .
Applications De Recherche Scientifique
1-[(2,2-Dinitropropoxy)methoxy]-2,2-dinitrobutane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of 1-[(2,2-Dinitropropoxy)methoxy]-2,2-dinitrobutane involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates that participate in further chemical reactions. The pathways involved include nucleophilic substitution and redox reactions, which are facilitated by the electron-withdrawing nature of the nitro groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(2,2-Dinitropropoxy)methoxy]-2,2-dinitropropane
- 2,2-Dinitropropane
- 1,1,2-Trichloromethane
Uniqueness
1-[(2,2-Dinitropropoxy)methoxy]-2,2-dinitrobutane is unique due to its specific arrangement of nitro groups and the presence of both propoxy and methoxy linkages. This unique structure imparts distinct reactivity and properties compared to similar compounds, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
134127-98-3 |
|---|---|
Formule moléculaire |
C8H14N4O10 |
Poids moléculaire |
326.22 g/mol |
Nom IUPAC |
1-(2,2-dinitropropoxymethoxy)-2,2-dinitrobutane |
InChI |
InChI=1S/C8H14N4O10/c1-3-8(11(17)18,12(19)20)5-22-6-21-4-7(2,9(13)14)10(15)16/h3-6H2,1-2H3 |
Clé InChI |
NHEMGMLKQAMWGC-UHFFFAOYSA-N |
SMILES canonique |
CCC(COCOCC(C)([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole]](/img/structure/B14283357.png)
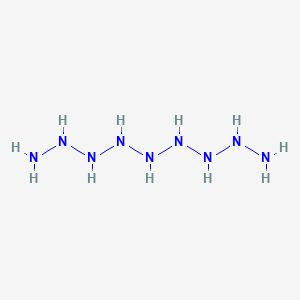
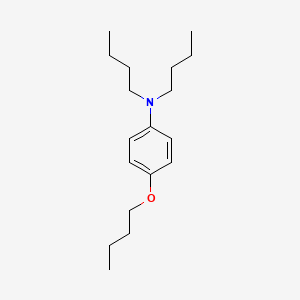
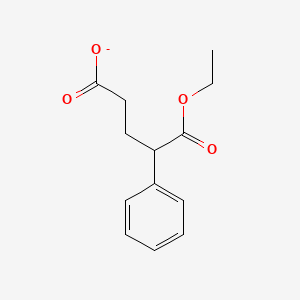
![2-[2-Fluoro-4-(nonyloxy)phenyl]-5-[4-(pentyloxy)phenyl]pyrimidine](/img/structure/B14283375.png)

![2-{2-[(Oxan-2-yl)oxy]ethyl}propane-1,3-diol](/img/structure/B14283388.png)
